molecular formula C17H24FN3O2 B2680297 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide CAS No. 1384790-97-9

2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide

Katalognummer B2680297
CAS-Nummer: 1384790-97-9
Molekulargewicht: 321.396
InChI-Schlüssel: DQDRBFUNGKWFLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide, also known as Compound A, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to exhibit promising results in preclinical studies, with its mechanism of action and biochemical and physiological effects being the subject of ongoing research. In

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In preclinical studies, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been explored for its potential to enhance the efficacy of existing cancer therapies, such as chemotherapy and radiation. These findings highlight the potential of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves the inhibition of the NF-κB pathway, which plays a critical role in regulating inflammation and cell survival. 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A binds to the IKKβ kinase subunit, preventing its activation and subsequent phosphorylation of the NF-κB inhibitor protein IκBα. This results in the inhibition of NF-κB activation and downstream signaling, leading to reduced inflammation and cell survival in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to exhibit potent anti-inflammatory and anti-cancer effects in preclinical studies. In animal models of inflammation, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer cells. These findings suggest that 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has the potential to be a potent anti-inflammatory and anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is its specificity for the NF-κB pathway, which makes it a promising therapeutic agent with fewer off-target effects. Additionally, the synthesis method of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been optimized to produce high yields and purity, making it suitable for large-scale production. However, one of the limitations of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further research is needed to determine the optimal dosing and administration of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A for therapeutic use.

Zukünftige Richtungen

There are several future directions for research on 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. Additionally, further preclinical studies are needed to determine the optimal dosing and administration of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A for therapeutic use. Another area of research is the exploration of the potential of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A as a combination therapy with existing cancer therapies, such as chemotherapy and radiation. Finally, the development of analogs of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.
Conclusion:
In conclusion, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is a small molecule that has shown promising results in preclinical studies for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases. The synthesis method of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been optimized to produce high yields and purity, making it suitable for large-scale production. The mechanism of action of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves the inhibition of the NF-κB pathway, leading to reduced inflammation and cell survival in cancer cells. While there are limitations to the efficacy of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A, ongoing research and future directions provide hope for the development of more potent and selective inhibitors of the NF-κB pathway.

Synthesemethoden

The synthesis of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves a multi-step process that includes the reaction of 2-fluoropyridine with 1-cyclopentyl-1-morpholinopropanol, followed by the addition of 4-cyanobenzoyl chloride. The resulting compound is then treated with hydrochloric acid to yield the final product, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. This synthesis method has been optimized to produce high yields and purity of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A, making it suitable for large-scale production.

Eigenschaften

IUPAC Name

2-fluoro-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-13(20-16(22)14-4-7-19-15(18)12-14)17(5-2-3-6-17)21-8-10-23-11-9-21/h4,7,12-13H,2-3,5-6,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDRBFUNGKWFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCC1)N2CCOCC2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.